Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate
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Overview
Description
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry. The presence of iodine in the structure makes it a valuable intermediate for further functionalization and derivatization.
Preparation Methods
The synthesis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate typically involves the iodination of an imidazo[1,2-b]pyridazine precursor. One common method includes the reaction of ethyl imidazo[1,2-b]pyridazine-6-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Chemical Reactions Analysis
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.
Scientific Research Applications
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has different substituents, which can lead to variations in biological activity and chemical reactivity.
Ethyl 6-iodoimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but with the iodine atom at a different position, affecting its reactivity and applications.
This compound stands out due to its unique substitution pattern, which can influence its chemical behavior and biological properties.
Biological Activity
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused heterocyclic structure. The presence of an iodine atom and a carboxylate group enhances its reactivity and potential biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit significant anticancer properties. For instance, Ponatinib, an FDA-approved drug for treating certain leukemias, shares a similar core structure. Studies have shown that derivatives of imidazo[1,2-b]pyridazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
The mechanism of action for this compound involves modulation of specific molecular targets. Its iodine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more active derivatives that interact with key proteins involved in cancer progression .
Synthesis and Derivative Development
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. The use of sustainable solvents in these reactions has been explored to enhance yields and reduce environmental impact .
Synthesis Overview
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Cross-coupling | NaDES (Choline Chloride/Glycerol) | 89% |
2 | Functionalization | Mild conditions (90°C) | Varies |
Case Studies
Several case studies have demonstrated the biological efficacy of similar compounds:
- Ponatinib : This compound has shown effectiveness against resistant forms of leukemia by inhibiting the BCR-ABL fusion protein.
- Zolpidem : An imidazo[1,2-a]pyridine derivative used as a hypnotic agent illustrates the therapeutic potential of this structural class in treating sleep disorders.
Structure-Activity Relationship (SAR)
The structural modifications on the imidazo[1,2-b]pyridazine scaffold significantly influence biological activity. For instance:
- Substitution at the 3-position with various aryl groups has been correlated with enhanced anticancer activity.
- The presence of electron-withdrawing groups can increase potency by improving binding affinity to target proteins.
Properties
Molecular Formula |
C9H8IN3O2 |
---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-3-4-8-11-5-7(10)13(8)12-6/h3-5H,2H2,1H3 |
InChI Key |
VMKIFSQLQOCTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NC=C2I)C=C1 |
Origin of Product |
United States |
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